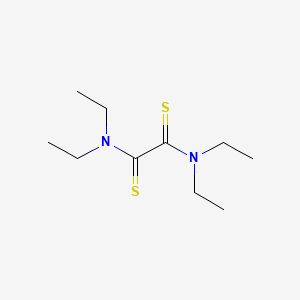![molecular formula C27H36N2O4Si B13731366 Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a furo[3,2-b]pyridine core, which is a fused bicyclic structure containing both furan and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor.
Introduction of the tert-butyl-dimethylsilyloxy group: This step involves the protection of a hydroxyl group using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Benzylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery.
Industry
In the industrial sector, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with unique properties.
作用机制
The mechanism of action of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Methyl 1-benzyl-4-(2-hydroxyethyl)pyridine: Similar structure but lacks the furo[3,2-b]pyridine core.
Methyl 1-benzyl-4-(2-methoxyethyl)pyridine: Contains a methoxy group instead of the tert-butyl-dimethylsilyloxy group.
Methyl 1-benzyl-4-(2-(trimethylsilyloxy)ethyl)pyridine: Features a trimethylsilyloxy group instead of the tert-butyl-dimethylsilyloxy group.
Uniqueness
The uniqueness of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine lies in its furo[3,2-b]pyridine core and the presence of the tert-butyl-dimethylsilyloxy group. These structural features confer specific chemical and biological properties that distinguish it from similar compounds. The furo[3,2-b]pyridine core provides a rigid and planar structure, while the tert-butyl-dimethylsilyloxy group offers steric protection and enhances the compound’s stability.
属性
分子式 |
C27H36N2O4Si |
|---|---|
分子量 |
480.7 g/mol |
IUPAC 名称 |
methyl (3R,4S)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m1/s1 |
InChI 键 |
WACXTLNTNYCVSK-PKTZIBPZSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@H]3CN(C[C@@H]3C(=O)OC)CC4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


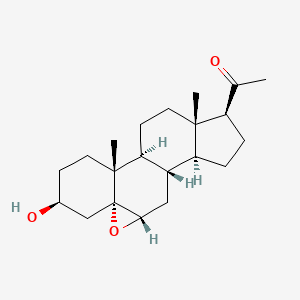

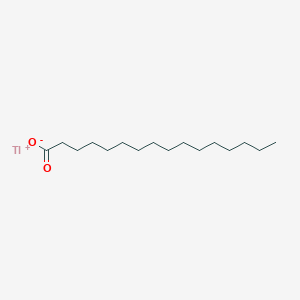
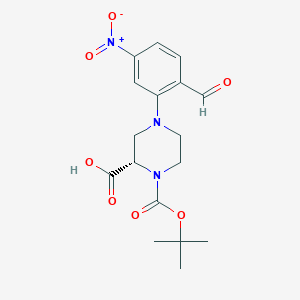
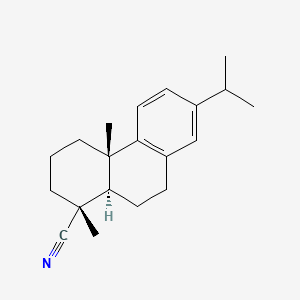
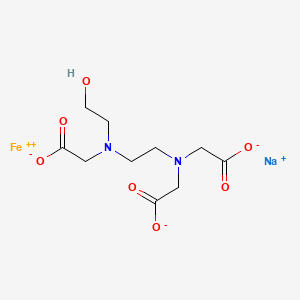
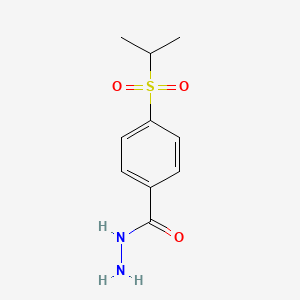
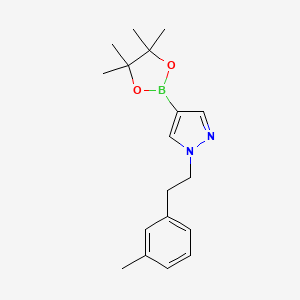
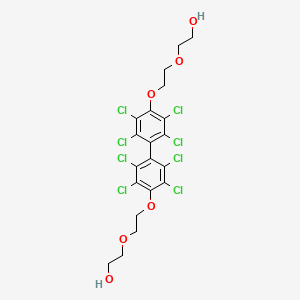

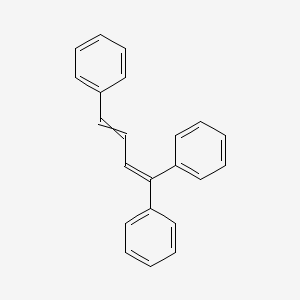
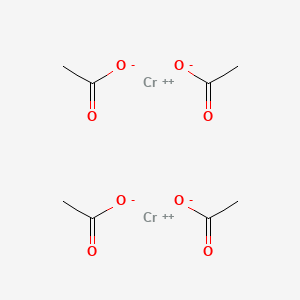
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
